Potassium (dec-9-en-1-yl)trifluoroboranuide: A Bifunctional Organoboron Framework for Advanced Cross-Coupling and Late-Stage Functionalization
Potassium (dec-9-en-1-yl)trifluoroboranuide: A Bifunctional Organoboron Framework for Advanced Cross-Coupling and Late-Stage Functionalization
Executive Summary
Potassium (dec-9-en-1-yl)trifluoroboranuide (also known as Potassium dec-9-en-1-yltrifluoroborate, CAS: 875167-35-4)[1] represents a highly versatile, bifunctional building block in modern synthetic chemistry. By combining a stable alkyltrifluoroborate salt with a terminal alkene separated by an 8-carbon aliphatic spacer, this molecule offers unparalleled orthogonal reactivity. It is specifically engineered to overcome the limitations of traditional sp3-hybridized boronic acids—such as rapid protodeboronation and oxidative degradation—making it an indispensable reagent for drug development professionals synthesizing complex lipid nanoparticles (LNPs) and Proteolysis Targeting Chimera (PROTAC) linkers.
Physical and Chemical Properties
To design robust experimental workflows, it is critical to understand the physicochemical baseline of the reagent. The trifluoroborate moiety ensures the compound remains crystalline and indefinitely stable on the benchtop, eliminating the need for glovebox handling[2].
| Property | Specification |
| Chemical Name | Potassium (dec-9-en-1-yl)trifluoroboranuide |
| Synonyms | Potassium dec-9-en-1-yltrifluoroborate |
| CAS Number | 875167-35-4[1] |
| Molecular Formula | C10H19BF3K[1] |
| Molecular Weight | 246.17 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) and aqueous/organic mixtures (e.g., Toluene/H2O); insoluble in non-polar hydrocarbons. |
| Stability | Highly stable to air and moisture; highly resistant to protodeboronation compared to free boronic acids[2]. |
Mechanistic Insights: The "Slow-Release" Paradigm
The fundamental challenge in B-alkyl Suzuki-Miyaura cross-coupling is the inherently slow transmetalation of sp3-hybridized boron species, which allows competitive side reactions like β-hydride elimination to dominate[3].
Potassium alkyltrifluoroborates circumvent this via a kinetically controlled "slow-release" mechanism. Under aqueous basic conditions, the robust trifluoroborate anion (-BF3K) undergoes gradual hydrolysis to generate the active boronic acid species (-B(OH)2)[4]. This maintains a low steady-state concentration of the highly reactive boronic acid, funneling it directly into the transmetalation step with the oxidative addition complex (Ar-Pd(II)-X) before it can degrade.
Mechanistic pathway of Suzuki-Miyaura cross-coupling via slow-release hydrolysis.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system where every reagent serves a specific, mechanistic purpose. The following protocol leverages the orthogonal nature of the terminal alkene, which remains entirely unreactive under standard Pd-catalyzed cross-coupling conditions.
Protocol: Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling
Objective: To couple Potassium (dec-9-en-1-yl)trifluoroboranuide with an aryl bromide, yielding an aryl-dec-9-ene derivative for subsequent functionalization.
Materials:
-
Potassium (dec-9-en-1-yl)trifluoroboranuide (1.1 equiv)
-
Aryl bromide (1.0 equiv) *[PdCl2(dppf)·CH2Cl2] (0.05 to 0.10 equiv)[5]
-
Cs2CO3 (3.0 equiv)[5]
-
Toluene/H2O (3:1 v/v, degassed)[5]
Step-by-Step Methodology & Causality:
-
Reaction Setup: In an oven-dried Schlenk flask under argon, combine the aryl bromide, Potassium (dec-9-en-1-yl)trifluoroboranuide, PdCl2(dppf)·CH2Cl2, and Cs2CO3.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the reductive elimination step, effectively outcompeting the unwanted β-hydride elimination of the 10-carbon alkyl chain[5]. Cs2CO3 provides the necessary hydroxide/carbonate ions to drive the hydrolysis of the trifluoroborate[6].
-
-
Solvent Addition & Degassing: Add the Toluene/H2O mixture. Degas the system via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
-
Causality: Water is strictly required as a co-solvent to hydrolyze the -BF3K group to the active -B(OH)2 species[4]. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) catalyst and phosphine ligands.
-
-
Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring for 12-18 hours.
-
Causality: 80°C provides the precise activation energy required for the relatively slow sp3-C transmetalation without inducing thermal degradation of the catalyst[5].
-
-
Workup & Isolation: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Causality: The biphasic workup efficiently removes benign inorganic salts (K+, Cs+, F-, CO3 2-). The product, now highly lipophilic due to the decenyl chain, partitions entirely into the organic phase.
-
Orthogonal workflow for late-stage functionalization of the terminal alkene.
Applications in Advanced Drug Development
The true value of Potassium (dec-9-en-1-yl)trifluoroboranuide lies in its bifunctionality. Once the 10-carbon chain is anchored to an aromatic core via the Suzuki-Miyaura coupling, the terminal alkene serves as a pristine synthetic handle for late-stage functionalization:
-
PROTAC Linker Engineering: The 10-carbon aliphatic chain serves as an ideal hydrophobic, flexible spacer. The terminal alkene can undergo anti-Markovnikov hydroboration-oxidation to yield a primary alcohol, or a thiol-ene click reaction to attach an E3 ligase ligand, completing the chimeric molecule.
-
Lipid Nanoparticle (LNP) Synthesis: The decenyl chain can be incorporated into novel ionizable lipids. The terminal double bond allows for branching via olefin cross-metathesis, enabling researchers to precisely tune the pKa, lipophilicity, and fusogenicity of the resulting LNP for targeted mRNA delivery.
References
-
CAS物质库| 化规通 - CIRS Group (Physical Properties and Identification). Source: CIRS Group. URL: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates . Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates . Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates . Source: Organic Letters - ACS Publications. URL:[Link]
